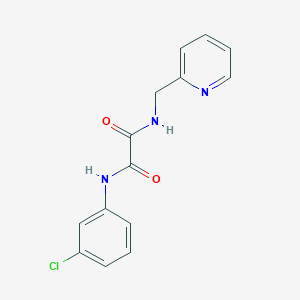![molecular formula C18H22O3 B4925335 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene, also known as EPM, is a chemical compound used in scientific research. It is a white crystalline substance with a molecular formula of C22H26O3 and a molecular weight of 338.44 g/mol. EPM is a potent ligand for the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism.
Mécanisme D'action
The mechanism of action of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene involves the binding of the compound to PPARα, which is a ligand-activated transcription factor. Upon binding, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate gene transcription. The target genes regulated by PPARα include those involved in fatty acid oxidation, lipid transport, and inflammation.
Biochemical and Physiological Effects:
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been shown to have significant biochemical and physiological effects in various animal models and cell culture systems. These effects include increased fatty acid oxidation, decreased triglyceride levels, improved insulin sensitivity, and reduced inflammation. 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has also been shown to have anti-atherosclerotic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene in lab experiments is its high potency and selectivity for PPARα. This allows for precise modulation of PPARα activity without affecting other nuclear receptors. However, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has not been extensively studied in human subjects, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several potential future directions for research on 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene and its role in lipid metabolism and related diseases. One area of interest is the development of novel PPARα agonists based on the structure of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene. These compounds could have improved pharmacokinetic and pharmacodynamic properties compared to 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene and could be used to treat metabolic disorders such as obesity and diabetes. Another area of interest is the investigation of the effects of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene on other metabolic pathways and signaling pathways, including those involved in inflammation and oxidative stress. Finally, further studies are needed to determine the safety and efficacy of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene in human subjects and to assess its potential as a therapeutic agent.
Méthodes De Synthèse
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene can be synthesized through a multi-step process starting from 4-bromoanisole and 1,3-dibromopropane. The first step involves the reaction of 4-bromoanisole with potassium tert-butoxide to form 4-methoxyphenyl propene. This intermediate is then reacted with 1,3-dibromopropane in the presence of potassium carbonate to yield 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene.
Applications De Recherche Scientifique
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been widely used in scientific research to study the role of PPARα in lipid metabolism and related diseases such as obesity, diabetes, and atherosclerosis. PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation, lipid transport, and inflammation. 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene binds to PPARα and activates its transcriptional activity, leading to the upregulation of target genes.
Propriétés
IUPAC Name |
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-17-9-5-10-18(14-17)21-12-6-11-20-16-8-4-7-15(2)13-16/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOKIPPKWXOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)


![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)


